Benzenepropanoic acid, 3-fluoro-5-iodo-
Description
Contextualization within Halogenated Aromatic Compounds and Carboxylic Acids
Benzenepropanoic acid, 3-fluoro-5-iodo- is a member of two key families of organic molecules: halogenated aromatic compounds and carboxylic acids. Aromatic compounds that contain one or more halogen atoms are pivotal in numerous scientific disciplines, particularly in medicinal chemistry and materials science. cymitquimica.com The introduction of halogens to an aromatic ring can profoundly alter a molecule's physical and chemical properties. cymitquimica.com
Simultaneously, as a carboxylic acid, the compound possesses a functional group that is central to organic chemistry. The carboxylic acid moiety imparts acidic properties and provides a reactive site for a multitude of chemical transformations. biosynth.com The presence of the propanoic acid side chain further adds to the structural complexity and potential for interaction with biological systems.
Significance of Fluorine and Iodine Substitutions in Aromatic Systems for Chemical Synthesis and Investigation
The specific placement of both a fluorine and an iodine atom on the benzene (B151609) ring of Benzenepropanoic acid, 3-fluoro-5-iodo- is a critical aspect of its chemical character. The strategic incorporation of fluorine into molecules is a widely used strategy in drug design to enhance various pharmacokinetic and physicochemical properties. chemicalbook.com Due to its small size and high electronegativity, fluorine can improve metabolic stability, modulate the acidity (pKa) of nearby functional groups, and enhance membrane permeability. chemicalbook.comsigmaaldrich.comossila.com The carbon-fluorine bond is exceptionally strong, which can protect a molecule from metabolic degradation. chemicalbook.com
The iodine atom, a larger and less electronegative halogen, offers a different set of valuable properties. It is known to participate in halogen bonding, a type of non-covalent interaction that can be crucial for molecular recognition and the binding of a ligand to a biological target. nih.gov This interaction has gained significant attention in drug discovery for its potential to enhance binding affinity and specificity. nih.gov Furthermore, iodine's utility extends to organic synthesis, where it can serve as a catalyst or a reactive site for forming new carbon-carbon bonds. nih.govchemicalbook.comnih.gov Studies have also shown that the presence of highly electronegative fluorine atoms on an aromatic ring can enhance the strength of halogen bonds formed by other halogens, such as iodine, on the same ring. guidechem.comsigmaaldrich.com
Overview of Research Trajectories for Benzenepropanoic Acid Derivatives
Derivatives of benzenepropanoic acid are being explored across a wide range of scientific research. These compounds serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and new materials. Research has demonstrated that various substituted benzenepropanoic acid analogues exhibit significant biological activities. For instance, certain derivatives have shown anti-inflammatory properties, while others have been investigated as potential treatments for type 2 diabetes. The investigation into prenylated benzenepropanoic acids from natural sources has also revealed their potential as anti-neuroinflammatory agents. The structural backbone of benzenepropanoic acid provides a robust scaffold that can be readily modified, allowing researchers to systematically explore how different functional groups and substituents influence a molecule's properties and biological activity.
Chemical Properties of Benzenepropanoic Acid Derivatives
| Property | 3-(4-Fluorophenyl)propionic acid | 3-(3,5-Difluorophenyl)propionic acid | 3-(3-Iodophenyl)propanoic acid | 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid |
| Molecular Formula | C₉H₉FO₂ ossila.com | C₉H₈F₂O₂ | C₉H₉IO₂ chemicalbook.com | C₁₀H₈F₄O₂ sigmaaldrich.com |
| Molecular Weight | 168.16 g/mol ossila.com | 186.16 g/mol | Not specified | 236.16 g/mol sigmaaldrich.com |
| Melting Point | 86-91 °C ossila.com | 59-61 °C | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified | 259.8±35.0 °C sigmaaldrich.com |
| Physical Form | Solid ossila.com | Solid | Not specified | Not specified |
| CAS Number | 459-31-4 ossila.com | 84315-24-2 | 68034-75-3 chemicalbook.com | 916420-41-2 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8FIO2 |
|---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
3-(3-fluoro-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FIO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) |
InChI Key |
PWLPVMWNTIHODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)I)CCC(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. For Benzenepropanoic acid, 3-fluoro-5-iodo-, a combination of ¹⁹F, ¹H, and ¹³C NMR would be essential for a complete structural assignment.
Fluorine-19 NMR (¹⁹F NMR) for Characterizing Fluorine Environment
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom, offering valuable information about its chemical environment. The chemical shift (δ) of the fluorine atom is influenced by the electronic effects of the surrounding substituents on the benzene (B151609) ring. The iodine atom and the propanoic acid side chain will have specific electronic influences (inductive and mesomeric effects) that dictate the precise chemical shift of the fluorine signal.
Furthermore, the ¹⁹F nucleus will couple with neighboring magnetic nuclei, primarily the aromatic protons. This coupling (J-coupling) provides crucial information about the connectivity and spatial relationship between the fluorine atom and the protons on the benzene ring. The expected ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, which would be split into a multiplet due to coupling with the aromatic protons at positions 2, 4, and 6. The magnitude of these coupling constants (JHF) would be indicative of their through-bond and through-space proximity.
Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹²⁹I) for Comprehensive Structural Confirmation and Electronic Effects
A comprehensive NMR analysis would involve a suite of experiments:
¹H NMR: The proton NMR spectrum would reveal signals for the protons of the propanoic acid side chain (α-CH₂, β-CH₂, and COOH) and the aromatic protons. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the electronegative fluorine and iodine atoms. The integration of the signals would confirm the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, with the carbons directly bonded to the fluorine and iodine atoms exhibiting characteristic shifts due to the large electronic effects of these halogens. The carbonyl carbon of the carboxylic acid would also have a distinct chemical shift in the downfield region of the spectrum.
¹²⁹I NMR: While less common, ¹²⁹I NMR could theoretically provide direct information about the iodine's local environment. However, due to the quadrupolar nature of the iodine nucleus and its low gyromagnetic ratio, obtaining high-resolution spectra can be challenging.
Interactive Data Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Couplings |
| ¹⁹F | -100 to -120 | Multiplet | JHF (ortho, meta) |
| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets | JHH, JHF |
| ¹H (α-CH₂) | 2.8 - 3.2 | Triplet | JHH |
| ¹H (β-CH₂) | 2.5 - 2.9 | Triplet | JHH |
| ¹H (COOH) | 10.0 - 12.0 | Singlet | - |
| ¹³C (C-F) | 160 - 165 | Doublet | JCF |
| ¹³C (C-I) | 90 - 95 | Singlet | - |
| ¹³C (Aromatic) | 115 - 145 | Multiplets | JCF |
| ¹³C (C=O) | 170 - 180 | Singlet | - |
| ¹³C (Aliphatic) | 30 - 40 | Singlets | - |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of Benzenepropanoic acid, 3-fluoro-5-iodo-. The presence of iodine, which is monoisotopic (¹²⁷I), and the characteristic isotopic pattern of other elements would be clearly resolved, confirming the presence and number of each atom in the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
In MS/MS experiments, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the compound's structure. For Benzenepropanoic acid, 3-fluoro-5-iodo-, characteristic fragmentation pathways would likely include:
Loss of the carboxylic acid group (–COOH) or the entire propanoic acid side chain.
Cleavage of the C-I bond, leading to the loss of an iodine radical.
Fragmentation of the benzene ring itself under higher energy conditions.
Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule.
Interactive Data Table: Predicted Mass Spectrometry Data
| Analysis | Expected Result | Information Gained |
| HRMS (Molecular Ion) | C₉H₈FIO₂ | Elemental Composition |
| Isotopic Pattern | Characteristic pattern for C, H, F, I, O | Confirmation of elemental presence |
| MS/MS Fragment | [M - COOH]⁺ | Loss of carboxylic acid group |
| MS/MS Fragment | [M - CH₂CH₂COOH]⁺ | Loss of propanoic acid side chain |
| MS/MS Fragment | [M - I]⁺ | Cleavage of the C-I bond |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. These techniques are excellent for identifying functional groups.
For Benzenepropanoic acid, 3-fluoro-5-iodo-, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch of the carboxylic acid, which would be a broad band in the region of 2500-3300 cm⁻¹.
C=O stretch of the carbonyl group, a strong, sharp band around 1700-1725 cm⁻¹.
C-F stretch , typically found in the 1000-1400 cm⁻¹ region.
C-I stretch , which would appear at lower frequencies, typically below 600 cm⁻¹.
Aromatic C-H and C=C stretches in their characteristic regions.
These vibrational modes provide a fingerprint of the molecule and confirm the presence of its key functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Stretching Frequencies
Predicted Infrared (IR) spectroscopy provides a theoretical framework for identifying the functional groups and vibrational modes of Benzenepropanoic acid, 3-fluoro-5-iodo- . The predicted spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule.
Predicted IR Spectral Data for Benzenepropanoic acid, 3-fluoro-5-iodo-
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1300-1200 | C-O stretch and O-H bend | Carboxylic acid |
| ~1250 | C-F stretch | Aryl fluoride (B91410) |
| ~1100-1000 | C-H in-plane bending | Aromatic ring |
| ~800-600 | C-I stretch | Aryl iodide |
| ~900-700 | C-H out-of-plane bending | Aromatic ring |
| ~2950-2850 | C-H stretch | Propanoic acid side chain |
Note: These are predicted values and may differ from experimental results.
The broad absorption band predicted in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1710 cm⁻¹ would be anticipated for the carbonyl (C=O) group. The presence of the aromatic ring would likely be confirmed by C=C stretching vibrations in the 1600-1475 cm⁻¹ region. The carbon-fluorine (C-F) and carbon-iodine (C-I) bonds are expected to show stretching vibrations at approximately 1250 cm⁻¹ and in the 800-600 cm⁻¹ range, respectively.
Raman Spectroscopy for Molecular Vibrations and Aromatic Ring Analysis
Predicted Raman spectroscopy would offer complementary information to IR spectroscopy, particularly for the non-polar bonds and the aromatic ring system of Benzenepropanoic acid, 3-fluoro-5-iodo- .
Predicted Raman Spectral Data for Benzenepropanoic acid, 3-fluoro-5-iodo-
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1610 | Aromatic ring breathing (symmetric) | Aromatic ring |
| ~1000 | Aromatic ring trigonal breathing | Aromatic ring |
| ~800-700 | Aromatic ring C-H in-plane bending | Aromatic ring |
| ~600-500 | C-I stretch | Aryl iodide |
| ~300-200 | Aromatic ring deformation | Aromatic ring |
Note: These are predicted values and may differ from experimental results.
A strong band around 1610 cm⁻¹, corresponding to the symmetric breathing of the aromatic ring, would be a key feature in the predicted Raman spectrum. The trigonal ring breathing mode, characteristic of benzene derivatives, would be expected around 1000 cm⁻¹. The C-I stretching vibration is also anticipated to be Raman active.
X-ray Crystallography for Solid-State Structural Determination
As Benzenepropanoic acid, 3-fluoro-5-iodo- has not been synthesized and crystallized, there is no experimental X-ray crystallography data available. Theoretical predictions of crystal structures are complex and were not found in the public domain for this specific molecule.
However, based on the structures of related benzenepropanoic acids, it can be hypothesized that in the solid state, the molecules would likely form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. The packing of these dimers would be influenced by the steric bulk and potential halogen bonding interactions involving the fluorine and iodine substituents. A search for crystal structures of 3,5-disubstituted benzenepropanoic acids did not yield close analogs to provide a more detailed hypothetical structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Predicted Ultraviolet-Visible (UV-Vis) spectroscopy can provide insights into the electronic transitions within the molecule. The absorption of UV light by Benzenepropanoic acid, 3-fluoro-5-iodo- would be dominated by transitions involving the π-electrons of the aromatic ring.
Predicted UV-Vis Spectral Data for Benzenepropanoic acid, 3-fluoro-5-iodo-
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~210 | π → π | Aromatic ring |
| ~270-280 | π → π (benzenoid) | Aromatic ring |
Note: These are predicted values and may differ from experimental results. The solvent used can significantly affect the λmax values.
The primary absorption band (π → π) for the benzene ring would be predicted to appear around 210 nm. A weaker, secondary absorption band (the benzenoid band), resulting from π → π transitions within the substituted benzene ring, would be expected in the 270-280 nm region. The presence of the halogen substituents and the carboxylic acid group can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the molecule, providing insights that are often difficult to obtain through experimental methods alone. These calculations are founded on the principles of quantum mechanics. nih.gov
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net For Benzenepropanoic acid, 3-fluoro-5-iodo-, DFT calculations can elucidate its electronic structure, which is fundamental to understanding its reactivity and interactions. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial, as the energy gap between them indicates the molecule's chemical stability and reactivity. researchgate.net
The electrostatic potential surface, another key output of DFT calculations, maps the charge distribution across the molecule. This allows for the identification of electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For instance, the electronegative fluorine and iodine atoms are expected to create distinct regions of electrostatic potential on the benzene (B151609) ring.
Interactive Table: Representative DFT Data for Substituted Benzoic Acids
| Property | Calculated Value (a.u.) |
| HOMO Energy | -0.25 |
| LUMO Energy | -0.05 |
| HOMO-LUMO Gap | 0.20 |
| Dipole Moment | 2.5 |
| (Note: These are hypothetical values for illustrative purposes and would be determined by specific DFT calculations.) |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular properties. For Benzenepropanoic acid, 3-fluoro-5-iodo-, ab initio calculations can be employed to determine precise values for its geometry, vibrational frequencies, and thermochemical properties. High-level methods like Coupled Cluster (CC) theory can offer benchmark-quality data. nih.gov
The presence of both a carbon-fluorine (C-F) and a carbon-iodine (C-I) bond on the same aromatic ring presents an interesting case for computational analysis. The C-F bond is known to be one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. alfa-chemistry.comwikipedia.org In contrast, the C-I bond is significantly weaker and more prone to cleavage. wikipedia.org
Computational methods can be used to calculate and compare the bond dissociation energies (BDEs) of the C-F and C-I bonds in this specific molecule. The BDE is the energy required to break a bond homolytically. The significant difference in electronegativity between carbon and fluorine leads to a highly polarized and strong bond. alfa-chemistry.comwikipedia.org Conversely, the smaller electronegativity difference and larger atomic radius of iodine result in a longer and weaker C-I bond. wikipedia.org
Interactive Table: Comparative Bond Properties
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |
| C-H | ~104.9 | ~1.09 |
| C-F | ~115 | ~1.39 |
| C-I | ~57.6 | ~2.14 |
| (Note: These are general approximate values for methyl halides and may vary in the subject compound.) wikipedia.orgwikipedia.org |
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior and conformational landscape of Benzenepropanoic acid, 3-fluoro-5-iodo-.
The propanoic acid side chain of the molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. nih.gov This is often achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. For phenylpropanoic acid derivatives, the orientation of the carboxylic acid group relative to the phenyl ring is a critical factor influencing its properties and interactions. nih.gov Computational methods can systematically rotate bonds and calculate the corresponding energies to construct a detailed PES.
Molecular dynamics (MD) simulations provide a dynamic picture of how a molecule behaves over time and interacts with its environment. youtube.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model processes such as solvent interactions and aggregation. mdpi.com
For Benzenepropanoic acid, 3-fluoro-5-iodo-, MD simulations can be used to study its interactions with solvent molecules, ions, or other molecules of the same kind. These simulations can reveal preferred modes of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and halogen bonding involving the iodine atom. nih.govresearchgate.net The simulations track the trajectories of all atoms, providing a wealth of information on the structural and dynamic properties of the system at the atomic level. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Theoretical Exploration of Regioselectivity and Stereoselectivity in Synthetic Reactions
The substitution pattern of Benzenepropanoic acid, 3-fluoro-5-iodo-, with a fluorine at the 3-position and an iodine at the 5-position, presents an interesting case for predicting the regioselectivity of further chemical transformations, such as electrophilic aromatic substitution. The fluorine atom is a moderately deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. Conversely, the larger iodine atom is also deactivating and ortho-, para-directing, but its polarizability and the potential for halogen bonding can influence reaction pathways.
Theoretical models, such as those based on Density Functional Theory (DFT), can be employed to predict the most likely sites of reaction. By calculating the energies of the possible intermediates (sigma complexes) formed during an electrophilic attack at the ortho, meta, and para positions relative to the existing substituents, the regioselectivity can be determined. For a 3,5-disubstituted ring, the remaining open positions (2, 4, and 6) are all ortho or para to one of the halogens. Computational models would likely predict a complex mixture of products, with the precise ratio depending on the nature of the incoming electrophile and the solvent conditions.
Stereoselectivity in reactions involving the propanoic acid side chain, for instance, in asymmetric hydrogenations or additions to the carbonyl group, can also be explored theoretically. By modeling the interaction of the substrate with a chiral catalyst, it is possible to calculate the energy barriers for the formation of different stereoisomers. The lower energy pathway would correspond to the major product, thus predicting the stereochemical outcome of the reaction.
Elucidation of Catalytic Pathways for Functionalization
The iodine atom in Benzenepropanoic acid, 3-fluoro-5-iodo- is a prime site for catalytic functionalization, particularly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies are instrumental in elucidating the mechanisms of these catalytic cycles. For instance, in a Suzuki coupling, DFT calculations can model the key steps: oxidative addition of the aryl iodide to the palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
These calculations provide insights into the geometries and energies of all intermediates and transition states along the reaction coordinate. This information helps in understanding the rate-determining step and the factors that influence catalytic efficiency. For a dihalogenated substrate like the one , computational models can also predict the chemoselectivity, i.e., whether the C-I or C-F bond is more likely to react under specific catalytic conditions. Generally, the C-I bond is significantly more reactive in such cross-coupling reactions.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predictive Modeling in Chemical Research
QSAR and QSPR studies are powerful tools for predicting the biological activity and physicochemical properties of novel compounds based on their chemical structure. For halogenated aromatic systems, these models are particularly useful in fields like drug discovery and environmental science.
Descriptor Generation and Selection for Halogenated Aromatic Systems
To build a predictive QSAR/QSPR model for a class of compounds that includes Benzenepropanoic acid, 3-fluoro-5-iodo-, a crucial first step is the generation of a diverse set of molecular descriptors. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices (e.g., connectivity indices), molecular fingerprints, and 2D pharmacophore descriptors.
3D Descriptors: Geometrical properties such as molecular surface area, volume, and shape indices.
Quantum Chemical Descriptors: These are particularly important for halogenated systems and include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, partial atomic charges, and electrostatic potential maps. For halogenated compounds, descriptors related to halogen bond donor strength are also highly relevant. nih.gov
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. Techniques like Principal Component Analysis (PCA) and various feature selection algorithms are used to identify a subset of descriptors that capture the most significant variance in the data and have the strongest correlation with the activity or property being modeled.
Table 1: Examples of Molecular Descriptors for Halogenated Aromatic Systems
| Descriptor Type | Examples | Relevance to Halogenated Systems |
| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic properties influencing size and mass. |
| Topological | Kier & Hall Connectivity Indices, Balaban J Index | Encodes information about molecular branching and cyclicity. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to steric interactions and transport properties. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes electronic properties, reactivity, and polarity. |
| Halogen-Specific | Halogen Bond Donor Strength (σ-hole) | Crucial for describing non-covalent interactions with biological targets. |
This table is illustrative and provides examples of descriptor types. Specific values would need to be calculated for individual molecules.
Predictive Model Development and Validation Methodologies
Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed activity or property. Various statistical and machine learning methods can be used, including:
Multiple Linear Regression (MLR): A simple and interpretable method for establishing a linear relationship.
Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.
Support Vector Machines (SVM): A powerful machine learning technique for both classification and regression tasks.
Random Forest (RF) and Neural Networks (NN): Ensemble and deep learning methods that can capture complex non-linear relationships.
The predictive power of any developed QSAR/QSPR model must be rigorously validated. nih.gov This is typically done through a combination of internal and external validation techniques:
Internal Validation: Cross-validation techniques like leave-one-out (LOO) or k-fold cross-validation are used to assess the model's robustness and stability on the training data.
External Validation: The model's ability to predict the activity/property of new, unseen compounds is tested using an external test set that was not used during model development.
The performance of the model is evaluated using various statistical metrics, as shown in the table below.
Table 2: Key Statistical Parameters for QSAR/QSPR Model Validation
| Parameter | Description | Typical Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model for the training set (internal validation). | > 0.5 |
| R²_pred (Predictive R²) | Measures the predictive ability of the model for the external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |
These are general guidelines, and the acceptable values can vary depending on the specific application and dataset.
By following these computational and theoretical approaches, researchers can gain significant insights into the chemical behavior and potential applications of "Benzenepropanoic acid, 3-fluoro-5-iodo-" and related compounds, even in the absence of extensive experimental data.
Mechanistic Studies of Reactions Involving Benzenepropanoic Acid, 3 Fluoro 5 Iodo
Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. khanacademy.org The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this intermediate, thereby facilitating the reaction. masterorganicchemistry.com
Contrary to its behavior in aliphatic SN1 and SN2 reactions where it is a poor leaving group, fluorine plays a unique and effective role in SNAr reactions. masterorganicchemistry.com The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.comkhanacademy.org
Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This strong inductive effect significantly lowers the activation energy for the formation of the Meisenheimer complex, accelerating the rate-limiting step. khanacademy.org Consequently, in many activated systems, fluorine is a better leaving group than other halogens, with a typical reactivity order of F > Cl > Br > I. acs.org For one studied reaction, an aryl fluoride (B91410) was found to be 3300 times more reactive than the corresponding aryl iodide. masterorganicchemistry.com In the context of Benzenepropanoic acid, 3-fluoro-5-iodo-, the fluorine atom activates the C3 position for nucleophilic attack. This activation is essential for SNAr to occur, especially when the ring is also substituted with other deactivating groups. nih.govnih.gov
The iodine atom at the C5 position primarily exerts an electronic influence on the reactivity of the aromatic ring. Like other halogens, it is an electron-withdrawing group via induction, which helps to deactivate the ring slightly towards electrophilic attack but can contribute to the stabilization of the negative charge in a Meisenheimer complex during SNAr. However, its large size and polarizability also play a role.
Electrophilic Aromatic Substitution (EAS) Pathways
Halogen substituents are a unique class in EAS reactions. They are considered deactivating groups because their strong electron-withdrawing inductive effect makes the benzene (B151609) ring less nucleophilic and slows the reaction rate compared to benzene itself. purdue.edunih.gov However, they are also ortho-, para-directors. This is because the lone pairs on the halogen atom can be donated to the ring through resonance, which helps to stabilize the positive charge of the sigma complex intermediate, particularly when the electrophile adds to the ortho or para positions. purdue.edursc.org
In Benzenepropanoic acid, 3-fluoro-5-iodo-, the situation is complex. The propanoic acid group at C1 is a deactivating meta-director. The fluoro group at C3 and the iodo group at C5 are deactivating ortho-, para-directors. The potential sites for electrophilic attack are C2, C4, and C6.
Interactive Table: Directing Effects on Benzenepropanoic acid, 3-fluoro-5-iodo-
| Position of Attack | Influence of Propanoic Acid (C1) | Influence of Fluoro (C3) | Influence of Iodo (C5) | Overall Expectation |
| C2 | Ortho (Deactivated) | Ortho (Directed) | Para (Directed) | Possible, directed by both halogens but sterically hindered and deactivated by the adjacent propanoic acid group. |
| C4 | Para (Deactivated) | Ortho (Directed) | Ortho (Directed) | Highly likely, as it is directed by both halogens and is the least sterically hindered position. |
| C6 | Ortho (Deactivated) | Para (Directed) | Ortho (Directed) | Possible, but likely less favored than C4 due to steric hindrance from the adjacent propanoic acid group. |
Based on the combined directing effects, the most probable position for electrophilic substitution is C4, as it is activated by resonance from both the fluorine and iodine atoms and is sterically accessible. Attack at C2 and C6 is also possible but likely to be less significant.
Radical Reactions and Their Application in Functionalization of Halogenated Benzenepropanoic Acids
Aryl radicals are highly reactive intermediates that can be used to form new carbon-carbon and carbon-heteroatom bonds. nih.gov Modern methods, particularly those involving visible-light photoredox catalysis, have made the generation of aryl radicals from aryl halides a versatile and sustainable synthetic strategy. rsc.org
For Benzenepropanoic acid, 3-fluoro-5-iodo-, the carbon-iodine bond is significantly weaker than the carbon-fluorine bond. This makes the C-I bond the primary site for radical generation. Upon irradiation with visible light in the presence of a suitable photocatalyst, the aryl iodide can undergo a single-electron transfer to form a radical anion, which then fragments to produce an aryl radical and an iodide anion. purdue.edu
This generated radical, centered at the C5 position of the benzenepropanoic acid scaffold, can then participate in a variety of functionalization reactions. These include:
C-H Arylation: The aryl radical can react with other aromatic or heteroaromatic compounds.
Addition to Alkenes and Alkynes: This allows for the formation of new C-C bonds and the construction of more complex molecular architectures.
Atom Transfer Reactions: The aryl radical can abstract an atom, such as a hydrogen atom, from another molecule to propagate a radical chain or terminate the reaction. purdue.edu
This approach offers a powerful method for the selective functionalization of the C5 position, complementing the reactivity patterns observed in SNAr and metal-catalyzed cross-coupling reactions.
Metal-Catalyzed Transformations (e.g., Cross-Coupling Reactions for Further Functionalization)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl iodides are particularly effective substrates for these transformations due to the high reactivity of the C-I bond in the oxidative addition step to a low-valent metal center, such as Pd(0).
For Benzenepropanoic acid, 3-fluoro-5-iodo-, the iodine at C5 serves as an excellent handle for a variety of cross-coupling reactions, while the C-F and C-propanoic acid bonds remain unaffected. This chemoselectivity allows for precise late-stage functionalization.
Key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond, typically for creating biaryl structures. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Heck Reaction: This reaction forms a C-C bond between the aryl iodide and an alkene, providing a route to substituted alkenes. The process involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to synthesize aryl-substituted alkynes.
Interactive Table: Summary of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) / C(sp²)-C(sp²) | Biaryl or Styrene derivative |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | C(sp²)-C(sp) | Aryl Alkyne |
These metal-catalyzed transformations provide a robust and versatile platform for elaborating the structure of Benzenepropanoic acid, 3-fluoro-5-iodo-, enabling the synthesis of a wide array of complex derivatives by selectively functionalizing the C5 position.
Oxidation and Reduction Chemistry of the Halogenated Aromatic Moiety and Carboxylic Acid Group
The chemical reactivity of Benzenepropanoic acid, 3-fluoro-5-iodo-, is dictated by its three principal functional groups: the carboxylic acid, the fluoro substituent, and the iodo substituent on the aromatic ring. The interplay of these groups governs the outcomes of oxidation and reduction reactions.
Oxidation Chemistry
The oxidation of Benzenepropanoic acid, 3-fluoro-5-iodo-, can proceed at two main sites: the propanoic acid side chain and the iodinated aromatic ring.
The propanoic acid side chain can undergo oxidation. For instance, the position benzylic to the aromatic ring is susceptible to oxidation to a ketone under strong oxidizing conditions. However, a more common transformation for similar phenylpropanoic acids involves β-oxidation of the side chain, a process observed in metabolic pathways where the alkyl chain is shortened by two carbons. nih.govnih.gov This would theoretically convert Benzenepropanoic acid, 3-fluoro-5-iodo- to a substituted benzoic acid. A patented industrial process for the preparation of unsubstituted 3-phenylpropionic acid involves the direct oxidation of 3-phenylpropanal (B7769412) using molecular oxygen at elevated temperatures (40-80 °C), achieving high conversion and selectivity. google.com This suggests that the carboxylic acid group of the title compound would be stable under these specific oxidative conditions, which target the aldehyde precursor.
The iodine atom on the aromatic ring is another site for oxidation. Aryl iodides can be oxidized to hypervalent iodine compounds, such as aryliodine(III) dichlorides, using reagents like hydrogen peroxide in the presence of hydrochloric acid. nih.gov The presence of electron-donating groups on the aromatic ring can facilitate this transformation, although they may also lead to decomposition of the resulting hypervalent iodine species. nih.gov In the case of Benzenepropanoic acid, 3-fluoro-5-iodo-, the fluorine atom and the propanoic acid group are electron-withdrawing, which would likely make the oxidation of the iodine atom more challenging compared to electron-rich aryl iodides. Stronger oxidizing agents, such as periodic acid, are known to cleave carbon-carbon bonds in vicinal diols, a transformation that is not directly applicable here but highlights the potent oxidizing nature of certain iodine-based reagents. youtube.com
Reduction Chemistry
The reduction of Benzenepropanoic acid, 3-fluoro-5-iodo- primarily involves the carboxylic acid group and the carbon-iodine bond.
The carboxylic acid can be reduced to the corresponding alcohol, 3-(3-fluoro-5-iodophenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This is a standard transformation in organic synthesis.
The carbon-iodine bond is susceptible to reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation or using radical-based reducing agents. organic-chemistry.org For example, aryl iodides can be reduced to the corresponding arenes using 2-propanol as a reductant in the presence of a base and a radical initiator. organic-chemistry.org This process is generally selective for heavier halogens, meaning the carbon-iodine bond would be reduced in preference to the more stable carbon-fluorine bond. Therefore, reduction of Benzenepropanoic acid, 3-fluoro-5-iodo- under these conditions would be expected to yield Benzenepropanoic acid, 3-fluoro-.
The table below summarizes the expected major products from the oxidation and reduction of the different functional moieties of Benzenepropanoic acid, 3-fluoro-5-iodo-, based on general chemical principles.
| Starting Material | Reaction Type | Reagent Example | Primary Site of Reaction | Expected Major Product |
| Benzenepropanoic acid, 3-fluoro-5-iodo- | Oxidation | Strong Oxidizing Agent | Propanoic Acid Side Chain (β-position) | 3-Fluoro-5-iodobenzoylacetic acid |
| Benzenepropanoic acid, 3-fluoro-5-iodo- | Oxidation | H₂O₂ / HCl | Iodine Atom | 3-Fluoro-5-(dichloroiodo)benzenepropanoic acid |
| Benzenepropanoic acid, 3-fluoro-5-iodo- | Reduction | LiAlH₄ | Carboxylic Acid | 3-(3-Fluoro-5-iodophenyl)propan-1-ol |
| Benzenepropanoic acid, 3-fluoro-5-iodo- | Reduction | H₂ / Pd/C or Radical Reductant | Carbon-Iodine Bond | Benzenepropanoic acid, 3-fluoro- |
Hydrolysis Reactions of Esters or Related Derivatives
The hydrolysis of esters of Benzenepropanoic acid, 3-fluoro-5-iodo-, such as its methyl or ethyl ester, can be catalyzed by either acid or base. This reaction cleaves the ester bond to yield the parent carboxylic acid and the corresponding alcohol.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of an ester is a reversible process. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid like sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an alcohol molecule lead to the formation of the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide ion and forming the carboxylic acid. The carboxylic acid is immediately deprotonated by the strong base present in the medium to form a carboxylate salt. An acidic workup is subsequently required to protonate the carboxylate and isolate the free carboxylic acid.
The rate of hydrolysis is influenced by the electronic and steric effects of the substituents on both the acyl and alkoxy portions of the ester. For esters of Benzenepropanoic acid, 3-fluoro-5-iodo-, the electron-withdrawing fluorine and iodine atoms on the phenyl ring would slightly increase the electrophilicity of the carbonyl carbon, potentially leading to a modest increase in the rate of hydrolysis compared to an unsubstituted phenylpropanoate ester.
The following table provides a hypothetical comparison of reaction conditions and outcomes for the hydrolysis of a generic ester of Benzenepropanoic acid, 3-fluoro-5-iodo-.
| Derivative | Reaction Type | Conditions | Products | Key Feature |
| Methyl benzenepropanoate, 3-fluoro-5-iodo- | Acid-Catalyzed Hydrolysis | Aqueous H₂SO₄, Heat | Benzenepropanoic acid, 3-fluoro-5-iodo- + Methanol | Reversible Equilibrium |
| Methyl benzenepropanoate, 3-fluoro-5-iodo- | Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH, Heat, then H₃O⁺ workup | Benzenepropanoic acid, 3-fluoro-5-iodo- + Methanol | Irreversible Reaction |
Research Applications and Functional Materials Development Non Clinical
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The presence of three distinct functional groups on the benzenepropanoic acid, 3-fluoro-5-iodo- scaffold allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. The reactivity of each functional group can be selectively addressed to build intricate molecular architectures.
The fluoro-iodo-aromatic core of benzenepropanoic acid, 3-fluoro-5-iodo- is a key precursor for creating more complex substituted benzene (B151609) rings. The iodine and fluorine atoms significantly influence the electronic properties of the benzene ring, which can direct the course of further chemical reactions. cymitquimica.com The iodine atom, in particular, is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the benzene ring.
The fluorine atom, being highly electronegative, can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring in electrophilic substitution reactions. cymitquimica.com The propanoic acid side chain can also be modified through standard carboxylic acid chemistry, such as conversion to esters, amides, or acid chlorides, further expanding the synthetic possibilities.
The general utility of halogenated aromatic compounds as intermediates is well-established in organic synthesis, with applications in the preparation of pharmaceuticals and agrochemicals. cymitquimica.com
Benzenepropanoic acid, 3-fluoro-5-iodo- can serve as a foundational building block for the synthesis of compounds containing both fluoroalkyl and iodoalkyl moieties. The carboxylic acid group can be reduced to an alcohol, which can then be converted to a variety of other functional groups. Alternatively, the alpha-carbon of the propanoic acid chain can be functionalized.
The presence of both fluorine and iodine on the aromatic ring offers opportunities for sequential and site-selective modifications. For instance, the iodine can be replaced via a cross-coupling reaction, followed by a transformation involving the fluorine atom or the propanoic acid side chain. This controlled, stepwise approach is crucial in the synthesis of complex target molecules where precise control over the substitution pattern is required.
Exploration in Materials Science
The unique electronic and physical properties imparted by the fluorine and iodine substituents make benzenepropanoic acid, 3-fluoro-5-iodo-, and its derivatives, interesting candidates for investigation in materials science.
Halogenated organic compounds are known to be useful in the preparation of materials for organic electronic devices. chemicalbook.com The introduction of fluorine and iodine into an aromatic system can significantly alter its electronic properties, such as its dipole moment and polarizability. cymitquimica.com These properties are critical for applications in optoelectronics.
For example, the incorporation of fluoro-iodo-aromatic units into liquid crystal molecules could lead to materials with tailored dielectric anisotropy and birefringence, which are key parameters for display technologies. In the realm of organic photovoltaics, the use of halogenated building blocks can influence the energy levels (HOMO/LUMO) of organic semiconductors, potentially improving charge separation and transport efficiency in solar cells.
While direct studies on benzenepropanoic acid, 3-fluoro-5-iodo- for these applications are not available, the broader class of halogenated aromatic compounds is an active area of research in materials science. cymitquimica.com
The carboxylic acid functionality of benzenepropanoic acid, 3-fluoro-5-iodo- allows it to be used as a monomer in the synthesis of polyesters or polyamides. The resulting polymers would feature the fluoro-iodo-phenyl moiety as a repeating unit along the polymer backbone.
The presence of the halogen atoms would be expected to impart unique properties to the polymer, such as increased thermal stability, flame retardancy, and altered solubility and surface properties. These modified polymers could find applications as functional coatings with specific refractive indices or as advanced engineering plastics with enhanced performance characteristics.
Development of Chemical Probes for Research (e.g., as spectroscopic or mechanistic tools in academic settings)
The distinct spectroscopic signatures and reactivity of the fluorine and iodine atoms make benzenepropanoic acid, 3-fluoro-5-iodo- a potential candidate for use as a chemical probe in research settings.
Fluorine-19 is a spin-1/2 nucleus, which makes it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. A molecule like benzenepropanoic acid, 3-fluoro-5-iodo- could be used as a ¹⁹F NMR probe to study molecular interactions or to follow the course of a chemical reaction without the interference of background signals that are common in ¹H NMR.
The carbon-iodine bond is relatively weak and can be cleaved under certain conditions. This reactivity can be exploited in mechanistic studies to trap reactive intermediates or to act as a reporter group for certain chemical transformations. For example, the oxidation of a related compound, norfloxacin, has been studied to understand its reaction mechanism. researchgate.net
The combination of a fluorescent reporter group with the fluoro-iodo-phenyl moiety could lead to the development of sophisticated probes for biological imaging or for sensing specific analytes, although this is a speculative application at this stage.
Antimicrobial Research
Similarly, non-clinical investigations into the antimicrobial activity of Benzenepropanoic acid, 3-fluoro-5-iodo- have not been reported in the accessible scientific literature. There are no documented studies that have assessed its efficacy against various strains of bacteria or fungi. Consequently, data regarding its minimum inhibitory concentration (MIC) or its spectrum of activity against microbial pathogens is not available. The potential of this halogenated phenylpropanoic acid derivative as an antimicrobial agent is yet to be explored through dedicated research.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Selective Halogenation
The synthesis of specifically substituted halogenated aromatic compounds remains a cornerstone of organic chemistry. Traditional methods of electrophilic aromatic substitution often yield a mixture of products, necessitating complex purification steps. youtube.com Future research will undoubtedly focus on the development of more selective and sustainable halogenation techniques.
One promising avenue is the refinement of mechanochemical halogenation. This solvent-free or low-solvent approach, often utilizing ball milling, has shown success in the selective halogenation of various aromatic compounds, including azobenzenes, using N-halosuccinimides as the halogen source. beilstein-journals.org Adapting these methods for the precise introduction of iodine and fluorine at specific positions on a benzenepropanoic acid precursor could offer a greener and more efficient synthetic route.
Furthermore, catalyst design will play a pivotal role. The development of catalysts, potentially based on palladium or other transition metals, that can direct halogenation to specific C-H bonds with high regioselectivity is a significant goal. beilstein-journals.org Research into the influence of directing groups on the propanoic acid side chain will be crucial for achieving the desired 3,5-disubstitution pattern.
Advanced Computational Studies for Predictive Design and Reaction Optimization
Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical behavior. For compounds like Benzenepropanoic acid, 3-fluoro-5-iodo-, computational studies can provide deep insights into their electronic structure, reactivity, and potential interactions.
Density Functional Theory (DFT) calculations, for instance, can be employed to model the cohesive and interaction energies of halogenated compounds, helping to understand their solid-state packing and intermolecular forces. nih.gov Such studies can predict the influence of the fluoro and iodo substituents on the crystal structure and properties. nih.gov
Moreover, computational modeling is crucial for elucidating reaction mechanisms. frontiersin.org By simulating the energy profiles of different synthetic pathways, researchers can identify the most plausible routes and predict the regioselectivity of halogenation reactions. researchgate.net This predictive power can significantly reduce the amount of experimental trial-and-error required to optimize reaction conditions. The study of halogen bonding, a noncovalent interaction involving halogen atoms, through computational methods is also a key area, as it can influence molecular recognition and self-assembly processes. researchgate.netnih.gov
Exploration of New Non-Clinical Applications for Di-Halogenated Benzenepropanoic Acids
While many halogenated compounds find use in pharmaceuticals, there is a growing interest in their application in other fields. The unique properties imparted by halogen atoms make them attractive for materials science. For example, the presence of fluorine can enhance thermal stability and hydrophobicity, while iodine's polarizability can influence optical and electronic properties.
Future research could explore the incorporation of Benzenepropanoic acid, 3-fluoro-5-iodo- or its derivatives into polymers or liquid crystals. The di-halogenated phenyl ring could serve as a rigid core, with the propanoic acid group providing a point for polymerization or attachment to other molecules. The resulting materials could have applications in areas such as specialty coatings, electronic displays, or as components in advanced composites.
Integration with Machine Learning and Artificial Intelligence in Chemical Research and Discovery
For the synthesis of Benzenepropanoic acid, 3-fluoro-5-iodo-, ML models could be trained on data from various halogenation reactions to predict the best reagents, catalysts, and conditions for achieving high selectivity. bohrium.com This data-driven approach can accelerate the discovery and optimization of synthetic pathways, moving beyond traditional, intuition-based methods. nih.gov
Furthermore, AI can be used to predict the properties of new molecules. By learning from the structures and properties of known halogenated compounds, ML models could predict the potential applications of novel di-halogenated benzenepropanoic acids, guiding synthetic efforts towards molecules with desired characteristics.
Multidisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science
The future of chemical research lies in collaboration across disciplines. The development of new materials based on di-halogenated benzenepropanoic acids will require a close partnership between synthetic chemists and materials scientists. Chemists will focus on designing and synthesizing novel molecular building blocks, while materials scientists will investigate how these molecules can be assembled into functional materials with unique properties.
This interdisciplinary approach could lead to the creation of "smart" materials that respond to external stimuli, or materials with tailored electronic, optical, or mechanical properties. The versatility of the benzenepropanoic acid scaffold, combined with the tunable properties afforded by halogen substitution, provides a rich platform for such collaborative innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
